molecular formula C13H13F2N3O2 B2748303 N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)pentanamide CAS No. 1170064-56-8

N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)pentanamide

Cat. No.: B2748303
CAS No.: 1170064-56-8
M. Wt: 281.263
InChI Key: VRKOFEPJDZFHST-UHFFFAOYSA-N
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Description

N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)pentanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom

Mechanism of Action

Target of Action

Similar compounds have been found to interact with proteins such asCarbonic anhydrase 2 and Mitogen-activated protein kinase 14 . These proteins play crucial roles in various biological processes, including pH regulation and cellular response to stress signals, respectively.

Biochemical Pathways

A study suggests that similar compounds may interact with targets likemTOR , EGFR , iNOS , MAP2K1 , FGFR , and TGFB1 . These proteins are involved in various pathways, including cell growth, inflammation, and immune response, which could be affected by the compound.

Pharmacokinetics

The pharmacokinetic properties of N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)pentanamide, such as its absorption, distribution, metabolism, and excretion (ADME), are not well-studied. Therefore, it’s difficult to outline its impact on bioavailability. Similar compounds have been found to have varying degrees of absorption and distribution within the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)pentanamide typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the difluorophenyl group: This step involves the reaction of the oxadiazole intermediate with a difluorophenyl-containing reagent, such as 2,4-difluorobenzoyl chloride, under appropriate conditions.

    Attachment of the pentanamide chain: The final step involves the reaction of the difluorophenyl-oxadiazole intermediate with a pentanoyl chloride or a similar reagent to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical and physical properties.

    Substitution: The compound can undergo substitution reactions, where one or more atoms or groups in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in a wide variety of products, depending on the nature of the substituent introduced.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or tool compound for studying biological processes, such as enzyme inhibition or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic effects, including antimicrobial, anticancer, or anti-inflammatory activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, with specific properties.

Comparison with Similar Compounds

N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)pentanamide can be compared with other oxadiazole derivatives, such as:

    N-(2,4-difluorophenyl)-2-fluorobenzamide: This compound features a similar difluorophenyl group but differs in the structure of the amide chain.

    N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide: This compound has a different substituent on the phenyl ring and a shorter amide chain.

    N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide: This compound contains a piperazine ring and a sulfonyl group, making it structurally distinct from the oxadiazole derivative.

The uniqueness of this compound lies in its specific combination of the oxadiazole ring, difluorophenyl group, and pentanamide chain, which may confer unique chemical and biological properties.

Properties

IUPAC Name

N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2N3O2/c1-2-3-4-11(19)16-13-18-17-12(20-13)9-6-5-8(14)7-10(9)15/h5-7H,2-4H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKOFEPJDZFHST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NN=C(O1)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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